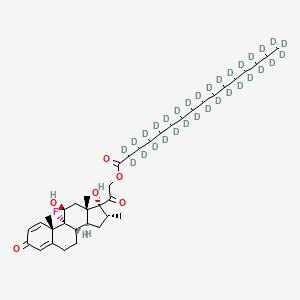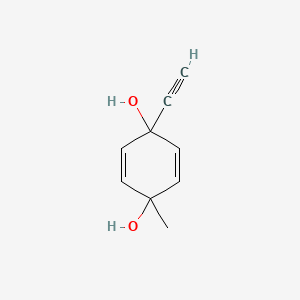
1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol is an organic compound characterized by its unique structure, which includes an ethynyl group, a methyl group, and two hydroxyl groups attached to a cyclohexa-2,5-diene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexa-2,5-diene-1,4-diol.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of 1-ethynyl-4-methylcyclohexa-2,5-diene-1,4-dione.
Reduction: Formation of 1-ethynyl-4-methylcyclohexane-1,4-diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The hydroxyl groups can form hydrogen bonds with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
1-Methyl-1,4-cyclohexadiene: Shares a similar cyclohexadiene structure but lacks the ethynyl and hydroxyl groups.
2,5-Dihydrotoluene: Similar structure but without the ethynyl and hydroxyl groups.
1,1,5-Trimethyl-2-formyl-cyclohexa-2,5-diene-4-one: Contains a cyclohexadiene ring with different substituents.
Uniqueness: 1-Ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol is unique due to the presence of both ethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H10O2 |
|---|---|
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
1-ethynyl-4-methylcyclohexa-2,5-diene-1,4-diol |
InChI |
InChI=1S/C9H10O2/c1-3-9(11)6-4-8(2,10)5-7-9/h1,4-7,10-11H,2H3 |
Clave InChI |
DXALMQSWGOZBCY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC(C=C1)(C#C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


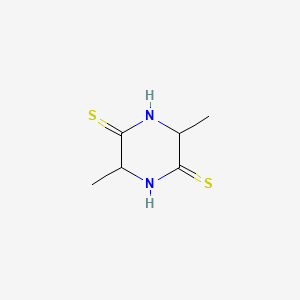
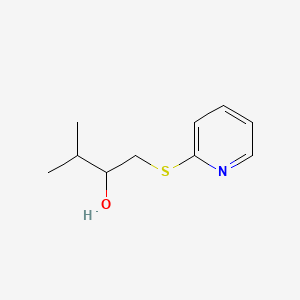
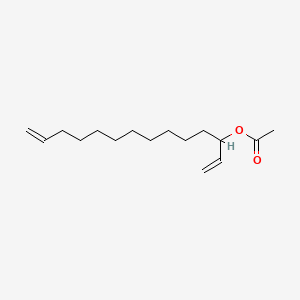
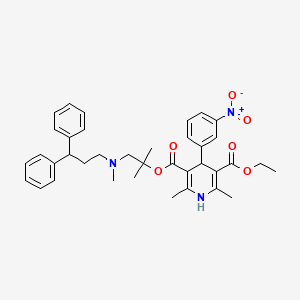

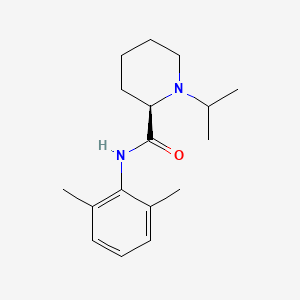
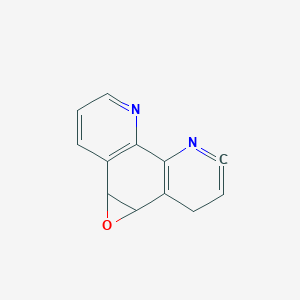
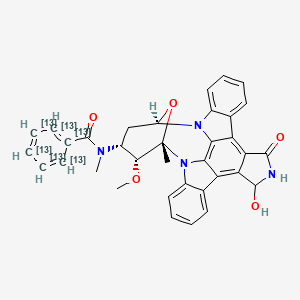
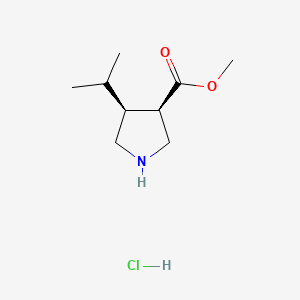



![1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)
